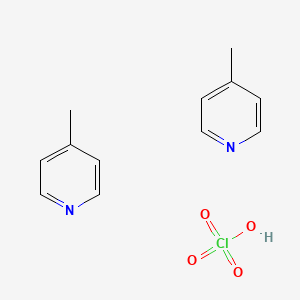

4-Methylpyridine;perchloric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylpyridine, also known as 4-picoline, is an organic compound with the formula CH₃C₅H₄N. It is one of the three isomers of methylpyridine and is characterized by a pungent odor. Perchloric acid, with the formula HClO₄, is a colorless, odorless liquid that is a stronger acid than sulfuric acid, nitric acid, and hydrochloric acid. When combined, 4-Methylpyridine and perchloric acid form a compound that is significant in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpyridine is synthesized industrially through the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also produces some 2-methylpyridine as a byproduct . Perchloric acid is produced by treating sodium perchlorate with hydrochloric acid, which precipitates solid sodium chloride. The concentrated acid can be purified by distillation .

Industrial Production Methods: Industrial production of 4-Methylpyridine involves its isolation from coal tar or synthesis via the reaction of acetaldehyde and ammonia. Perchloric acid is produced industrially by anodic oxidation of aqueous chlorine at a platinum electrode, which avoids the formation of salts .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a precursor to other commercially significant species, often of medicinal interest. For example, ammoxidation of 4-Methylpyridine gives 4-cyanopyridine, a precursor to the antituberculosis drug isoniazid .

Common Reagents and Conditions: Common reagents used in reactions with 4-Methylpyridine include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Perchloric acid, being a strong acid and powerful oxidizer, is used in reactions requiring strong acidic conditions .

Major Products Formed: Major products formed from reactions involving 4-Methylpyridine include 4-cyanopyridine and various heterocyclic compounds. Perchloric acid is used to prepare perchlorate salts, such as ammonium perchlorate, which is an important component of rocket fuel .

Scientific Research Applications

4-Methylpyridine and perchloric acid have numerous scientific research applications. In chemistry, 4-Methylpyridine is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it serves as a precursor to drugs like isoniazid. Perchloric acid is used in analytical chemistry for preparing perchlorate salts and in the pharmaceutical industry for various synthesis processes .

Mechanism of Action

The mechanism of action of 4-Methylpyridine involves its role as a precursor in the synthesis of other compounds. Its conjugate acid, the 4-methylpyridinium ion, has a pKa of 5.98, making it a relatively strong acid. Perchloric acid acts as a strong acid and oxidizer, facilitating various chemical reactions by donating protons and accepting electrons .

Comparison with Similar Compounds

4-Methylpyridine is similar to other methylpyridine isomers, such as 2-methylpyridine and 3-methylpyridine. its unique structure and reactivity make it particularly useful in the synthesis of specific heterocyclic compounds. Perchloric acid is compared to other strong acids like sulfuric acid and nitric acid, but its stronger acidic and oxidizing properties make it more suitable for certain industrial applications .

List of Similar Compounds:- 2-Methylpyridine

- 3-Methylpyridine

- Pyridine

- Sulfuric acid

- Nitric acid

- Hydrochloric acid

Properties

CAS No. |

61568-97-6 |

|---|---|

Molecular Formula |

C12H15ClN2O4 |

Molecular Weight |

286.71 g/mol |

IUPAC Name |

4-methylpyridine;perchloric acid |

InChI |

InChI=1S/2C6H7N.ClHO4/c2*1-6-2-4-7-5-3-6;2-1(3,4)5/h2*2-5H,1H3;(H,2,3,4,5) |

InChI Key |

KMQSEHZYXPVVMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NC=C1.CC1=CC=NC=C1.OCl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)

![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)

![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)

![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)

![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)

![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)